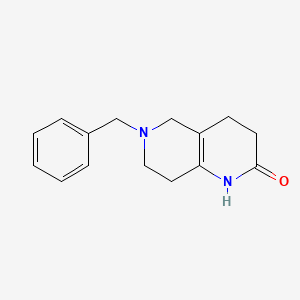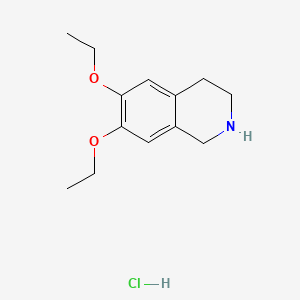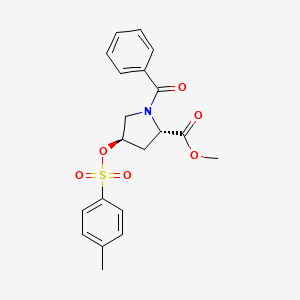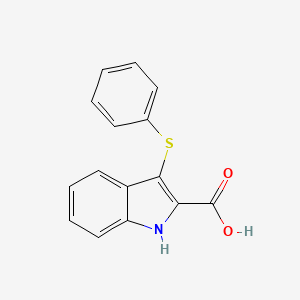
3-(phenylthio)-1H-Indole-2-carboxylic acid
Descripción general
Descripción
3-(Phenylthio)-1H-indole-2-carboxylic acid, also known as 3-(Phenylthio)-indole-2-carboxylic acid (PTICA) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research, particularly in the field of biochemistry. PTICA is a derivative of indole-2-carboxylic acid, which is an important component of many biological compounds. PTICA has been used in a variety of experiments, ranging from biochemical and physiological effects to laboratory experiments.
Aplicaciones Científicas De Investigación
Oligomerization and Derivative Synthesis
Research has explored the oligomerization of indole derivatives, showing that reactions between indole compounds and thiols, in the presence of trifluoroacetic acid, can yield complex adducts. These reactions have led to the synthesis of novel compounds such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. Such studies underline the potential for creating new molecules with possible applications in drug development and material science (Mutulis et al., 2008).
Pharmacological Potential
Another aspect of research into indole derivatives has focused on their pharmacological potential. For example, studies on (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid have highlighted its role as a selective antagonist of the glycine site of the NMDA receptor, indicating its relevance in neurological disorder treatments (Baron et al., 2005).
Sensing and Adsorption Properties
The synthesis and characterization of rare earth-indole carboxylic acid complexes have revealed their properties in dye adsorption and fluorescence sensing. These complexes exhibit selective and sensitive sensing for nitro aromatic compounds and selective adsorption of dye molecules, suggesting their application in environmental monitoring and materials science (Liu et al., 2018).
Synthesis of Novel Derivatives
Research into the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids underlines the importance of these compounds in creating biologically active molecules. Such studies contribute to the development of potential therapeutic agents (Wang et al., 2016).
Biological Activity
The synthesis and characterization of indole-2-carboxylic acid derivatives have also been pursued, with a focus on their antibacterial and antifungal activities. These compounds have shown significant biological activity, suggesting their potential use in developing new antimicrobial agents (Raju et al., 2015).
Methodological Advances
Methodological studies have developed efficient synthetic routes for 3-substituted indoles, highlighting the versatility of carboxylic acid catalyzed reactions. These advances contribute to the synthesis of biologically active compounds and the exploration of novel chemical processes (Shirakawa & Kobayashi, 2006).
Propiedades
IUPAC Name |
3-phenylsulfanyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOQBAUHGNFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-1H-Indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)
![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)


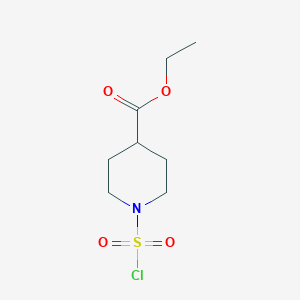
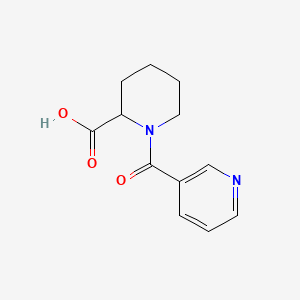
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
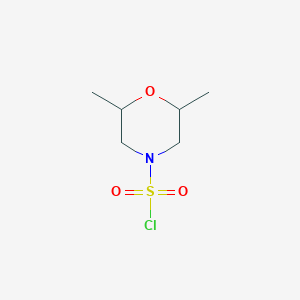
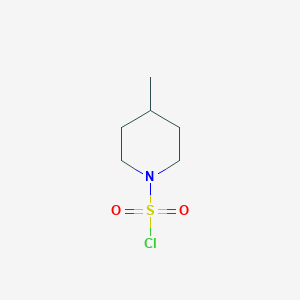
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
